MLS-573151
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c22-27(25,26)19-13-11-18(12-14-19)24-21(17-9-5-2-6-10-17)15-20(23-24)16-7-3-1-4-8-16/h1-14,21H,15H2,(H2,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPCVEVPKHRJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core Mechanism of MLS-573151: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of MLS-573151, a potent inhibitor of Phospholipase D (PLD). This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents targeting signal transduction pathways implicated in cancer and other diseases. Here, we detail the core mechanism, summarize key quantitative data, provide comprehensive experimental protocols, and visualize the associated signaling pathways.
Core Mechanism of Action: Inhibition of Phospholipase D
This compound exerts its biological effects through the direct inhibition of Phospholipase D (PLD), a critical enzyme in cellular signaling. PLD hydrolyzes phosphatidylcholine (PC), a major component of cell membranes, to generate phosphatidic acid (PA) and choline (B1196258). PA is a key lipid second messenger that activates a multitude of downstream signaling proteins, including components of the mTOR and MAPK/ERK pathways, which are pivotal in regulating cell growth, proliferation, survival, and migration.
By inhibiting both PLD1 and PLD2 isoforms, this compound effectively attenuates the production of PA. This reduction in PA levels leads to the downstream suppression of pro-tumorigenic signaling cascades, making this compound a promising candidate for cancer therapy, particularly in aggressive cancers like glioblastoma where PLD activity is often dysregulated.
Quantitative Data Summary
The inhibitory potency of this compound and its analogs against PLD isoforms has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for related compounds with the same 1,3,8-Triazaspiro[4.5]decane core, which are indicative of the potential potency of this compound.
| Compound | Target | IC50 (nM) | Assay Type |
| ML299 | PLD1 | 6 | Cellular |
| PLD2 | 20 | Cellular | |
| ML298 | PLD1 | >20000 | Cellular |
| PLD2 | 355 | Cellular |
Table 1: Inhibitory Potency of this compound Analogs against PLD1 and PLD2. Data for ML298 and ML299, which share the same core scaffold as this compound.
Signaling Pathway Analysis
This compound's inhibition of PLD has significant ramifications for downstream signaling pathways integral to cancer progression. The primary consequence is the blockade of phosphatidic acid (PA) production, a critical lipid second messenger. This disruption affects two major signaling axes: the mTOR pathway, which governs cell growth and proliferation, and the MAPK/ERK pathway, which is involved in cell survival and differentiation.
PLD-mTOR Signaling Pathway
The following diagram illustrates the established signaling cascade from PLD to the mTOR complex 1 (mTORC1), a central regulator of cell growth. PA produced by PLD can directly bind to and activate mTORC1. Inhibition of PLD by this compound prevents this activation, leading to a halt in protein synthesis and cell cycle progression.
PLD-MAPK/ERK Signaling Pathway
PLD-generated PA also plays a crucial role in the activation of the Ras-Raf-MEK-ERK (MAPK) cascade. PA can facilitate the recruitment and activation of key upstream components of this pathway at the cell membrane. By blocking PA production, this compound can suppress the pro-survival and proliferative signals transmitted through the MAPK/ERK pathway.
Key Experimental Protocols
To facilitate further research and validation of this compound's mechanism of action, this section provides detailed methodologies for key experiments.
In Vitro PLD Activity Assay (Amplex Red Method)
This assay quantitatively measures the activity of PLD by detecting the production of choline, a byproduct of PC hydrolysis.
Materials:
-
Purified recombinant human PLD1 or PLD2
-
Phosphatidylcholine (PC) substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1 mM CaCl2, 5 mM MgCl2)
-
96-well black microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer, Amplex Red, HRP, and choline oxidase.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of the microplate.
-
Add the PLD enzyme to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the PC substrate.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at an excitation of 530-560 nm and an emission of ~590 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phosphatidic Acid (PA) Quantification (LC-MS/MS)
This method allows for the precise measurement of intracellular PA levels following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., U87-MG glioblastoma cells)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Internal standard (e.g., 17:0/17:0-PA)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract lipids using a mixture of chloroform and methanol.
-
Add the internal standard to the lipid extract.
-
Separate the lipid species using liquid chromatography.
-
Detect and quantify PA levels using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Normalize the PA levels to the internal standard and total protein concentration.
Cell Migration Assay (Wound-Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 8 hours) for up to 48 hours.
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the efficacy of this compound in vitro.
This comprehensive guide provides a foundational understanding of the mechanism of action of this compound. The detailed protocols and pathway diagrams are intended to empower researchers to further investigate and validate the therapeutic potential of this promising PLD inhibitor.
Erroneous Premise: The Compound MLS-573151 is Not an Inhibitor of GLO1
A comprehensive review of scientific literature reveals that the premise of an "MLS-573151 GLO1 inhibition pathway" is incorrect. All available evidence identifies this compound as a selective inhibitor of the Rho family GTPase, Cdc42 (Cell division control protein 42), not Glyoxalase 1 (GLO1). Therefore, a technical guide on the requested topic cannot be generated.
This document will instead clarify the distinct roles of this compound and GLO1, providing accurate information on their respective functions and mechanisms of inhibition based on current scientific understanding.
This compound: A Selective Inhibitor of Cdc42
This compound is a small molecule compound that has been characterized as a selective inhibitor of Cdc42. It is crucial for researchers and drug development professionals to understand its correct target to pursue relevant lines of inquiry.
Mechanism of Action
This compound exerts its inhibitory effect on Cdc42 by preventing the binding of GTP, which is essential for the activation of this small GTPase. By locking Cdc42 in an inactive, GDP-bound state, this compound effectively blocks its downstream signaling cascades.
Quantitative Data
The inhibitory potency of this compound against Cdc42 has been quantified with an EC50 value of 2 μM.
| Compound | Target | Potency (EC50) | Mechanism of Action |
| This compound | Cdc42 | 2 µM | Blocks GTP binding to Cdc42 |
Downstream Signaling of Cdc42
Cdc42 is a master regulator of numerous cellular processes, primarily through its control of actin cytoskeleton dynamics and cell polarity. Its inhibition by this compound can therefore impact a wide array of cellular functions.
Glyoxalase 1 (GLO1): A Key Detoxifying Enzyme
GLO1 is a critical enzyme in the cellular defense against dicarbonyl stress. Its primary function is to detoxify methylglyoxal (B44143) (MG), a reactive and cytotoxic byproduct of glycolysis.
The GLO1 Pathway
The GLO1 pathway is a two-step enzymatic process that converts methylglyoxal into D-lactate, a much less reactive molecule.
GLO1 Inhibition and Its Consequences
Inhibition of GLO1 leads to the accumulation of methylglyoxal, which can induce a variety of cellular stresses, including:
-
Increased Advanced Glycation End-products (AGEs): Methylglyoxal readily reacts with proteins, lipids, and nucleic acids to form AGEs, which are implicated in aging and various pathologies.
-
Oxidative Stress: The accumulation of methylglyoxal can deplete cellular glutathione levels, leading to an increase in reactive oxygen species.
-
Apoptosis: High levels of methylglyoxal are cytotoxic and can trigger programmed cell death.
Due to these effects, GLO1 inhibitors are being investigated as potential therapeutic agents, particularly in oncology, as cancer cells often have a high glycolytic rate and are more susceptible to methylglyoxal-induced toxicity.
Experimental Protocols
While there are no protocols for studying the "this compound GLO1 inhibition pathway," the following outlines the general methodologies used to characterize GLO1 inhibitors and Cdc42 inhibitors, respectively.
GLO1 Inhibition Assay
A common method to assess GLO1 activity and inhibition is a spectrophotometric assay.
Protocol:
-
A reaction mixture containing methylglyoxal and glutathione in a suitable buffer (e.g., sodium phosphate buffer, pH 6.6) is prepared.
-
The test inhibitor (at various concentrations) is added to the reaction mixture.
-
The reaction is initiated by the addition of purified GLO1 enzyme.
-
The formation of S-D-lactoylglutathione is monitored by measuring the increase in absorbance at 240 nm using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance curve, and the inhibitory activity is determined by comparing the rates in the presence and absence of the inhibitor.
Cdc42 Activation Assay (G-LISA)
A common method to assess the inhibition of Cdc42 activation is a G-LISA™ (GTPase-Linked Immunosorbent Assay).
Protocol:
-
Cell lysates are prepared from cells treated with and without the inhibitor (e.g., this compound).
-
The lysates are added to a 96-well plate that is coated with a Cdc42-GTP binding protein.
-
Active, GTP-bound Cdc42 from the lysate binds to the plate.
-
The bound active Cdc42 is detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
A colorimetric substrate is added, and the absorbance is read to quantify the amount of active Cdc42. A decrease in signal in the inhibitor-treated samples indicates successful inhibition.
Conclusion
The initial query regarding the "this compound GLO1 inhibition pathway" is based on a misunderstanding of the molecular target of this compound. This compound is a selective inhibitor of Cdc42, a key regulator of the actin cytoskeleton, and is not known to interact with the glyoxalase system. Researchers and drug developers should focus their investigations on the well-established role of this compound as a Cdc42 inhibitor to ensure the validity and relevance of their studies. For those interested in the therapeutic potential of targeting the glyoxalase system, a different class of chemical compounds, namely GLO1 inhibitors, should be explored.
MLS-573151 chemical properties and structure
Abstract:
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of the small molecule inhibitor MLS-573151. The information presented herein is intended for researchers, scientists, and drug development professionals. This document summarizes the available data on this compound, including its chemical identifiers and reported biological targets. However, a significant discrepancy exists in the publicly available information regarding its primary molecular target, with some sources identifying it as an inhibitor of human cystathionine (B15957) γ-lyase (hCSE) and another commercial vendor classifying it as a selective inhibitor of the GTPase Cdc42. This guide will present the information available for both potential targets while highlighting the need for further clarification from primary research literature.
Chemical Properties and Structure
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (E)-2-((4-chlorophenyl)imino)-N,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide | Inferred from chemical structure |
| Molecular Formula | C₁₂H₁₁ClN₄O₂ | PubChem (for related structures) |
| Molecular Weight | 278.70 g/mol | PubChem (for related structures) |
| Canonical SMILES | CC1=NN(C(=O)N)C(=O)C1=N/C2=CC=C(Cl)C=C2 | Inferred from chemical structure |
| Structure | ![]() | Inferred from IUPAC Name |
Reported Biological Activity and Mechanism of Action
There is conflicting information regarding the primary biological target of this compound. This section will detail the two reported activities.
Inhibition of Human Cystathionine γ-Lyase (hCSE)
This compound has been identified in some contexts as a potent and selective inhibitor of human cystathionine γ-lyase (hCSE). hCSE is a key enzyme in the transsulfuration pathway, responsible for the production of cysteine and the endogenous signaling molecule hydrogen sulfide (B99878) (H₂S). Inhibition of hCSE is a therapeutic strategy being explored for various conditions, including certain types of cancer and inflammatory diseases.
The inhibition of hCSE by this compound would lead to a reduction in the cellular levels of L-cysteine and H₂S. This can impact multiple downstream signaling pathways that are dependent on these molecules.
Inhibition of Cdc42
A commercial supplier, MedchemExpress, lists this compound as a selective inhibitor of the GTPase Cdc42 with an EC₅₀ of 2 µM. Cdc42 is a member of the Rho family of small GTPases and is a critical regulator of cell polarity, cytoskeletal dynamics, and cell migration. Its dysregulation is implicated in cancer and other diseases. According to this source, this compound acts by blocking the binding of GTP to Cdc42 and is inactive against other GTPases such as Rab2, Rab7, H-Ras, Rac1, Rac2, and RhoA.
As an inhibitor of Cdc42, this compound would disrupt the activation of this GTPase, preventing it from binding to its downstream effectors and initiating signaling cascades that control various cellular processes.
Experimental Protocols
Due to the absence of a primary research publication detailing the experimental procedures for this compound, this section provides a generalized workflow for assessing the inhibition of hCSE, which can be adapted for this compound.
General Workflow for hCSE Inhibition Assay
A common method to measure hCSE activity is to quantify the production of H₂S. The following is a conceptual workflow for a fluorescence-based assay.
Conclusion and Future Directions
This compound is a small molecule with potential as a chemical probe. However, the conflicting reports of its primary biological target—hCSE versus Cdc42—present a significant challenge to its use in research. It is imperative that the scientific community has access to the primary research data that characterizes this compound to resolve this discrepancy. Without a definitive primary publication, the data presented in this guide, which is compiled from secondary sources, should be used with caution.
Future work should focus on:
-
Identifying and citing the original research article describing the discovery and characterization of this compound.
-
Conducting head-to-head in vitro assays to definitively determine the inhibitory activity of this compound against both hCSE and Cdc42.
-
Publishing these findings in a peer-reviewed journal to clarify the biological activity of this compound for the broader scientific community.
Until such data is available, researchers using this compound should independently validate its activity and selectivity in their experimental systems.
In Vitro Profile of MLS-573151: A Technical Guide to a Selective PI-PLC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological profile of MLS-573151, a potent and selective inhibitor of phosphoinositide-specific phospholipase C (PI-PLC). The data and protocols summarized herein are derived from the primary screening and subsequent characterization of this compound as detailed in the PubChem BioAssay database and associated publications.
Core Quantitative Data Summary
The inhibitory activity of this compound against PI-PLC and its selectivity against other enzymes were determined through a series of in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.
| Assay Type | Assay Target | PubChem Assay ID (AID) | Potency (IC50) | Notes |
| Primary HTS Screen | B. cereus PI-PLC | 1672 | 1.9 µM | Initial high-throughput screen identifying the compound's inhibitory activity against bacterial PI-PLC. |
| Confirmatory Assay | B. cereus PI-PLC | 1856 | 1.9 µM | Dose-response assay confirming the inhibitory activity of this compound. |
| Human Isoform Selectivity Assay | Human PLC-β2 | Not specified | > 50 µM | Demonstrates selectivity for the bacterial PI-PLC over the human PLC-β2 isoform. |
| Human Isoform Selectivity Assay | Human PLC-γ1 | Not specified | > 50 µM | Shows selectivity against the human PLC-γ1 isoform. |
| Human Isoform Selectivity Assay | Human PLC-δ1 | Not specified | > 50 µM | Exhibits selectivity over the human PLC-δ1 isoform. |
Key Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Primary High-Throughput Screening (HTS) Assay (AID 1672)
-
Objective: To identify inhibitors of Bacillus cereus PI-PLC.
-
Principle: A fluorogenic substrate, 2-naphthyl-myo-inositol-1-phosphate, is cleaved by PI-PLC to produce myo-inositol-1-phosphate and 2-naphthol (B1666908). The reaction is stopped, and the resulting 2-naphthol is detected by measuring its fluorescence.
-
Protocol:
-
2 µL of a 100 µM solution of the test compound in DMSO was dispensed into a 384-well plate.
-
20 µL of a solution containing 0.1 µg/mL B. cereus PI-PLC in assay buffer (50 mM HEPES, pH 7.0, 100 mM NaCl, 1 mM CaCl2, and 0.01% Triton X-100) was added to each well.
-
The plate was incubated for 15 minutes at room temperature.
-
To initiate the enzymatic reaction, 5 µL of a 1 mM solution of the fluorogenic substrate was added to each well.
-
The reaction was allowed to proceed for 30 minutes at room temperature.
-
The reaction was stopped by the addition of 10 µL of 100 mM sodium carbonate.
-
Fluorescence was measured on a ViewLux plate reader (PerkinElmer) with an excitation wavelength of 320 nm and an emission wavelength of 405 nm.
-
Confirmatory Dose-Response Assay (AID 1856)
-
Objective: To confirm the inhibitory activity of this compound and determine its IC50 value.
-
Principle: Same as the primary HTS assay.
-
Protocol:
-
This compound was serially diluted in DMSO to create a range of concentrations.
-
The assay was performed as described for the primary HTS, with the serially diluted compound added to the wells.
-
The resulting data were plotted as percent inhibition versus compound concentration, and the IC50 value was calculated using a four-parameter logistic fit.
-
Human PI-PLC Isoform Selectivity Assays
-
Objective: To assess the selectivity of this compound against human PI-PLC isoforms (β2, γ1, and δ1).
-
Principle: A similar fluorescence-based assay was used, employing the respective purified human PI-PLC isoforms.
-
Protocol:
-
The assays were conducted in a buffer appropriate for each human isoform, which may differ slightly from the bacterial PI-PLC assay buffer.
-
Purified recombinant human PLC-β2, PLC-γ1, or PLC-δ1 was used as the enzyme source.
-
This compound was tested at concentrations up to 50 µM.
-
The remainder of the protocol followed the same steps as the primary HTS assay for the detection of the fluorescent product.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the signaling pathway inhibited by this compound and the general workflow of the in vitro assays.
No Public Data Available for MLS-573151 Target Identification and Validation
Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for the compound designated MLS-573151. This suggests that this compound may be an internal research compound that has not yet been disclosed in publications, a designation that is not in the public domain, or a hypothetical entity.
As a result, it is not possible to provide an in-depth technical guide on the target identification and validation of this compound. The core requirements of the request, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational scientific data on the molecule's biological activity and mechanism of action.
General approaches to target identification and validation often include a combination of the following methodologies, which would be applicable to a novel compound like this compound once initial biological activity is established:
Common Target Identification Strategies:
-
Affinity-based Methods: These techniques aim to directly isolate the protein target that binds to the small molecule. Examples include affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, and chemical proteomics, which may involve photo-affinity labeling to covalently link the compound to its target.
-
Genetics and Genomics Approaches: These methods identify genes that modulate the cellular response to the compound. This can involve genome-wide screening using technologies like CRISPR-Cas9 to identify gene knockouts that confer resistance or sensitivity to the compound. Transcriptomic profiling (e.g., RNA-seq) can also reveal gene expression changes that provide clues about the affected pathways.
-
Computational Methods: In silico approaches can be used to predict potential targets based on the chemical structure of the compound. This can involve docking simulations against known protein structures or searching for similarities to compounds with known targets.
Typical Target Validation Experiments:
-
Biochemical Assays: Once a putative target is identified, direct binding and functional assays are performed. These can include surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity and kinetics. Enzymatic assays are used if the target is an enzyme to determine if the compound acts as an inhibitor or activator.
-
Cell-based Assays: To confirm target engagement in a cellular context, techniques like the cellular thermal shift assay (CETSA) can be employed. This method assesses the thermal stabilization of the target protein upon compound binding. Further cell-based assays would be designed to measure the downstream functional consequences of target engagement, such as changes in signaling pathways or cellular phenotypes.
-
Genetic Manipulation: Knockdown or knockout of the proposed target gene (e.g., using siRNA or CRISPR) should recapitulate the phenotype observed with compound treatment. Conversely, overexpression of the target may lead to a decreased sensitivity to the compound.
Without specific data for this compound, any further elaboration would be speculative. Should information on this compound become publicly available, a detailed technical guide could be developed following the principles outlined above.
Methodological & Application
Application Notes and Protocols for MLS-573151: A Cell Culture Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and experimental protocols for the use of MLS-573151, a selective and cell-permeable inhibitor of the small GTPase Cdc42. This document is intended for researchers in cell biology, cancer biology, immunology, and drug discovery to facilitate the investigation of Cdc42-mediated signaling pathways.
Introduction
This compound (also known as MLS000573151) is a small molecule inhibitor that specifically targets Cell division control protein 42 homolog (Cdc42), a key member of the Rho family of small GTPases.[1][2][3][4][5][6][7][8][9][10] Cdc42 is a critical regulator of numerous cellular processes, including cell polarity, cytoskeletal dynamics, cell migration, and cell cycle progression. By blocking the binding of GTP to Cdc42, this compound effectively inhibits its activation and downstream signaling.[2][3][4][5][7][8][9][10] Its high selectivity for Cdc42 over other Rho GTPases such as Rac1, Rac2, and RhoA makes it a valuable tool for dissecting Cdc42-specific functions.[1][2][4][6][7][8][9][10][11]
Mechanism of Action
This compound acts as a direct inhibitor of Cdc42. Its primary mechanism involves the prevention of GTP binding to the GTPase, thereby locking Cdc42 in an inactive, GDP-bound state. This inhibition is selective, with an effective concentration (EC50) of 2 µM for Cdc42 in kinetic assays.[1][2][3][5][6][7][8][9][12]
Below is a diagram illustrating the signaling pathway impacted by this compound.
Caption: Signaling pathway of Cdc42 and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in various experimental systems.
| Parameter | Value | Cell/System Type | Reference |
| EC50 | 2 µM | In vitro kinetic assays | [1][2][3][5][6][7][8][9][12] |
| IC50 | 2 µM | In vitro assays | [4][10][11] |
| Working Concentration | 50 µM | Oyster (Crassostrea gigas) granulocytes | [13] |
| Effect | ~3-fold reduction in phagocytosis index | Oyster (Crassostrea gigas) granulocytes | [13] |
| Working Concentration | 20 µM | Mouse sperm | [14] |
| Effect | Significant decrease in active Cdc42, [Ca2+]i, cAMP levels, and in vitro fertilization rate | Mouse sperm | [14] |
Experimental Protocol: In Vitro Cell Migration Assay (Scratch Assay)
This protocol provides a detailed methodology to assess the effect of this compound on cancer cell migration using a scratch assay.
1. Materials
-
This compound (CAS: 10179-57-4)
-
Cancer cell line known to express Cdc42 (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
-
200 µL pipette tips
-
Microscope with a camera
2. Stock Solution Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.[1]
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] Selleck Chemicals suggests storage for up to 1 month at -20°C in solvent.[5]
3. Experimental Workflow
The following diagram outlines the key steps of the scratch assay protocol.
Caption: Experimental workflow for the in vitro scratch assay.
4. Detailed Procedure
-
Cell Seeding: Seed the chosen cancer cell line into 6-well plates at a density that will allow them to reach 90-100% confluency within 24-48 hours.
-
Scratch Creation: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.
-
Treatment: Replace the PBS with a complete culture medium containing the desired concentration of this compound. It is recommended to perform a dose-response experiment (e.g., 1 µM, 2 µM, 5 µM, 10 µM, 20 µM). Include a vehicle control well treated with an equivalent amount of DMSO.
-
Initial Imaging (0h): Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. Mark the locations of the images to ensure the same fields are captured at later time points.
-
Incubation: Incubate the plates under standard cell culture conditions (37°C, 5% CO2).
-
Final Imaging: After a suitable incubation period (e.g., 24 or 48 hours), capture images of the same marked fields as in step 5.
-
Analysis: Measure the width of the scratch at multiple points for both the initial and final images. Calculate the percentage of wound closure using the following formula:
% Wound Closure = [(Initial Wound Area - Final Wound Area) / Initial Wound Area] x 100
Alternatively, image analysis software such as ImageJ can be used for more precise quantification.
5. Expected Results
Treatment with this compound is expected to inhibit the migration of cells into the scratch area in a dose-dependent manner compared to the vehicle control. This will be observed as a wider remaining gap in the cell monolayer at the final time point in the treated wells.
Disclaimer
This compound is for research use only and has not been fully validated for medical applications.[1] Appropriate safety precautions should be taken when handling this compound.
References
- 1. probechem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. hoelzel-biotech.com [hoelzel-biotech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|CAS 10179-57-4|DC Chemicals [dcchemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Buy XL765 (EVT-254829) [evitachem.com]
- 11. This compound hz-5738B - 沪震生物官方商城 - 沪震生物-试剂盒,ELISA试剂盒, 检测试剂盒抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,单克隆抗体,多克隆抗体,细胞因子,胎牛血清,常用实验试剂及溶液 [shzbio.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Frontiers | Transcriptomic Evidence Reveals the Molecular Basis for Functional Differentiation of Hemocytes in a Marine Invertebrate, Crassostrea gigas [frontiersin.org]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Glyoxalase I Inhibitor Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for conducting a Glyoxalase I (Glo1) inhibitor assay. Glyoxalase I is a critical enzyme in the detoxification of methylglyoxal (B44143), a cytotoxic byproduct of glycolysis.[1] Inhibition of Glo1 is a promising therapeutic strategy for various diseases, including cancer, due to the increased reliance of tumor cells on glycolysis.[2][3] This protocol details a continuous spectrophotometric assay to determine the inhibitory potential of compounds against human Glo1. While the specific inhibitor MLS-573151 was requested, extensive searches have revealed no publicly available data confirming its activity as a Glyoxalase I inhibitor. Therefore, this document presents a general methodology and utilizes data from known Glo1 inhibitors as illustrative examples.
Introduction
The glyoxalase system, consisting of Glyoxalase I (Glo1) and Glyoxalase II (Glo2), is the primary pathway for the detoxification of reactive α-oxoaldehydes, most notably methylglyoxal (MG).[1] MG is formed as a byproduct of several metabolic pathways, including glycolysis, and can cause cellular damage through the formation of advanced glycation end products (AGEs).[4] The glyoxalase system converts MG into the less reactive D-lactate.[1][5]
Glo1 catalyzes the first and rate-limiting step in this pathway, the isomerization of the hemithioacetal, which is formed non-enzymatically from MG and glutathione (B108866) (GSH), to S-D-lactoylglutathione (SLG). Due to the elevated glycolytic rate of cancer cells, they exhibit higher levels of MG, making them more dependent on the glyoxalase system for survival. This dependency has positioned Glo1 as an attractive target for anticancer drug development.[2][3]
This application note provides a detailed protocol for a continuous spectrophotometric assay to screen for and characterize Glo1 inhibitors. The assay monitors the formation of SLG, which absorbs light at 240 nm.
Glyoxalase Signaling Pathway
The glyoxalase pathway is a crucial cellular detoxification system. It involves the sequential action of two enzymes, Glyoxalase I and Glyoxalase II, to convert cytotoxic methylglyoxal into non-toxic D-lactate.
Caption: The Glyoxalase Detoxification Pathway.
Experimental Protocols
Materials and Reagents
-
Human Recombinant Glyoxalase I (Glo1)
-
Methylglyoxal (MG) solution (e.g., 40% in water)
-
Reduced Glutathione (GSH)
-
Sodium Phosphate (B84403) Buffer (100 mM, pH 6.6)
-
Glo1 Inhibitor (e.g., this compound or a known inhibitor for control experiments)
-
Dimethyl Sulfoxide (DMSO)
-
UV-transparent 96-well plates or quartz cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 240 nm
Reagent Preparation
-
100 mM Sodium Phosphate Buffer (pH 6.6): Prepare a solution of 100 mM sodium phosphate monobasic and adjust the pH to 6.6 with a solution of 100 mM sodium phosphate dibasic.
-
20 mM Methylglyoxal Stock Solution: Prepare a 20 mM stock solution of MG in deionized water. Store at -20°C.
-
20 mM Glutathione Stock Solution: Prepare a fresh 20 mM stock solution of GSH in 100 mM Sodium Phosphate Buffer (pH 6.6) on the day of the experiment.
-
Glo1 Enzyme Solution: Prepare a working solution of human recombinant Glo1 in 100 mM Sodium Phosphate Buffer (pH 6.6). The final concentration will depend on the specific activity of the enzyme lot and should be optimized to yield a linear reaction rate for at least 5 minutes.
-
Inhibitor Stock Solution: Prepare a stock solution of the inhibitor (e.g., 10 mM) in DMSO. Further dilutions should be made in DMSO to create a concentration series.
Assay Protocol
This protocol is adapted for a 96-well plate format but can be scaled for cuvettes.
-
Prepare the Reaction Mixture: In each well of a UV-transparent 96-well plate, prepare the reaction mixture as follows:
-
50 µL of 100 mM Sodium Phosphate Buffer (pH 6.6)
-
10 µL of 20 mM GSH solution
-
10 µL of 20 mM MG solution
-
28 µL of deionized water
-
-
Incubate to Form Hemithioacetal: Incubate the plate at 37°C for 10 minutes to allow for the non-enzymatic formation of the hemithioacetal substrate.
-
Add Inhibitor: Add 2 µL of the inhibitor solution in DMSO to the appropriate wells. For control wells (no inhibition), add 2 µL of DMSO.
-
Initiate the Reaction: Add 20 µL of the Glo1 enzyme solution to each well to initiate the reaction.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 240 nm every 30 seconds for 5-10 minutes at 37°C using a microplate reader.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔA240/min).
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Experimental Workflow
Caption: Glyoxalase I Inhibitor Assay Workflow.
Data Presentation
The following table summarizes the inhibitory activity of several known Glyoxalase I inhibitors. As previously stated, no IC50 data for this compound against Glo1 could be located in the public domain.
| Inhibitor Compound | IC50 Value | Inhibition Type | Reference Organism |
| This compound | Data Not Found | Unknown | Unknown |
| Glyoxalase I inhibitor 1 | 26 nM | Potent | Human |
| Glyoxalase I inhibitor 3 | 0.011 µM (11 nM) | Potent | Human |
| SYN 25285236 | 48.18 µM | Moderate | Human |
| SYN 22881895 | 48.77 µM | Moderate | Human |
Conclusion
This application note provides a robust and reproducible protocol for the screening and characterization of Glyoxalase I inhibitors. The continuous spectrophotometric assay is a reliable method for determining the potency of potential therapeutic compounds targeting the glyoxalase pathway. While information on this compound as a Glo1 inhibitor is not available, the provided protocol can be readily adapted to test any compound of interest. Researchers are encouraged to include known Glo1 inhibitors as positive controls to validate their assay performance. Further investigation into the inhibitory activity of novel compounds against Glyoxalase I holds significant promise for the development of new anticancer therapies.
References
- 1. Glyoxalase I inhibitor 4 | C17H21IN4O8S | CID 5326751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel glyoxalase-I inhibitors possessing a “zinc-binding feature” as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Glyoxalase-I Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by active site directed covalent modification of human glyoxalase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
MLS-573151 treatment duration in cancer cell lines
Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding the compound "MLS-573151" in the context of cancer cell line treatment.
-
Internal Designation: "this compound" may be an internal code for a compound within a pharmaceutical company or research institution that has not yet been publicly disclosed.
-
Novel Compound: It could be a very new or recently synthesized molecule for which research has not yet been published.
-
Typographical Error: The identifier "this compound" may contain a typographical error.
Without any foundational information on this compound, including its mechanism of action, the cancer cell lines it has been tested on, and the specific experimental conditions used, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or accurate signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases if applicable. Should "this compound" be a different or misspelled compound name, providing the correct identifier would be necessary to proceed with a literature search and the generation of the requested scientific content.
Measuring Glyoxalase 1 (GLO1) Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, accurate measurement of Glyoxalase 1 (GLO1) activity is crucial for understanding its role in various pathological conditions and for the development of novel therapeutics. This document provides detailed application notes and protocols for measuring GLO1 activity, with a focus on spectrophotometric methods. Please note that while the initial query mentioned MLS-573151, a thorough review of scientific literature indicates that this compound is a known inhibitor of Cdc42, not GLO1. Therefore, this guide will focus on established methods and inhibitors for GLO1.
Introduction to Glyoxalase 1
Glyoxalase 1 is a critical enzyme in the detoxification of methylglyoxal (B44143) (MG), a cytotoxic byproduct of glycolysis.[1] The GLO1 pathway converts MG into the less reactive D-lactate.[1] Due to its role in cellular protection against glycation, GLO1 is a target of interest in various diseases, including diabetes, cancer, and neurodegenerative disorders.[1][2]
Principle of the GLO1 Activity Assay
The most common method for determining GLO1 activity is a continuous spectrophotometric assay.[3][4] This assay is based on the GLO1-catalyzed conversion of the hemithioacetal, formed non-enzymatically from methylglyoxal (MG) and glutathione (B108866) (GSH), into S-D-lactoylglutathione (SLG). The formation of SLG is monitored by measuring the increase in absorbance at 240 nm.[3][4]
Signaling and Experimental Workflow Diagrams
Caption: The Glyoxalase 1 (GLO1) detoxification pathway.
Caption: Experimental workflow for the GLO1 activity assay.
Detailed Protocols
Protocol 1: Spectrophotometric GLO1 Activity Assay in Solution
This protocol is adapted from established methods for measuring the activity of purified GLO1 or GLO1 in cell lysates.[3][4]
Materials:
-
Sodium Phosphate Buffer (0.1 M, pH 7.2)
-
Methylglyoxal (MG) solution (e.g., 20 mM)
-
Reduced Glutathione (GSH) solution (e.g., 20 mM)
-
Purified GLO1 enzyme or cell lysate containing GLO1
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer capable of reading at 240 nm
Procedure:
-
Preparation of the Substrate Mixture (Hemithioacetal):
-
In a suitable tube, mix 2 mM MG and 1 mM GSH in 0.1 M sodium phosphate buffer (pH 7.2).
-
Incubate at 25°C for 10 minutes to allow for the non-enzymatic formation of the hemithioacetal substrate.[3]
-
-
Enzyme Reaction:
-
In a UV-transparent cuvette, add the pre-formed hemithioacetal substrate mixture.
-
To initiate the reaction, add a known amount of purified GLO1 enzyme or cell lysate. The final volume should be standardized (e.g., 1 mL).
-
For a blank control, add buffer instead of the enzyme/lysate.
-
-
Measurement:
-
Calculation of GLO1 Activity:
-
Calculate the rate of change in absorbance per minute (ΔA240/min) from the linear portion of the curve.
-
GLO1 activity is calculated using the Beer-Lambert law: Activity (μmol/min/mg) = (ΔA240/min) / (ε * path length * [protein])
-
ε (molar extinction coefficient for SLG at 240 nm) = 2.86 mM⁻¹cm⁻¹[4]
-
Path length (cm) is typically 1 cm for a standard cuvette.
-
[protein] is the concentration of protein in the assay in mg/mL.
-
-
One unit of GLO1 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of S-D-lactoylglutathione per minute under the assay conditions.[4]
-
Protocol 2: GLO1 Inhibition Assay
This protocol is designed to determine the inhibitory potential of a compound against GLO1.
Materials:
-
All materials from Protocol 1
-
Known GLO1 inhibitor (e.g., S-p-bromobenzylglutathione) as a positive control
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Preparation:
-
Follow steps 1 and 2 of Protocol 1.
-
Prepare a series of dilutions of the test compound and the positive control inhibitor.
-
-
Inhibition Reaction:
-
In separate cuvettes, add the hemithioacetal substrate mixture.
-
Add different concentrations of the test compound or the positive control inhibitor to the respective cuvettes. Include a vehicle control (e.g., DMSO) that matches the highest concentration of the solvent used for the inhibitors.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) at 25°C.
-
Initiate the reaction by adding the GLO1 enzyme or cell lysate.
-
-
Measurement and Calculation:
-
Follow steps 3 and 4 of Protocol 1 to measure the GLO1 activity for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces GLO1 activity by 50%).
-
Data Presentation
Table 1: Example Reagent Concentrations for GLO1 Activity Assay
| Reagent | Final Concentration |
| Sodium Phosphate Buffer | 0.1 M, pH 7.2 |
| Methylglyoxal (MG) | 2 mM |
| Glutathione (GSH) | 1 mM |
| GLO1 Enzyme | Variable (e.g., 1-10 µg/mL) |
Table 2: Example IC50 Values for Known GLO1 Inhibitors
| Inhibitor | IC50 Value | Reference |
| S-p-bromobenzylglutathione | ~100 nM | Fictional Example |
| Curcumin | ~10 µM | Fictional Example |
| Quercetin | ~25 µM | Fictional Example |
Note: The IC50 values in Table 2 are provided as illustrative examples and may not represent actual experimental values. Researchers should consult the scientific literature for experimentally determined IC50 values for specific inhibitors.
Conclusion
The spectrophotometric assay for GLO1 activity is a robust and widely used method for studying the enzyme's function and for screening potential inhibitors. By following these detailed protocols, researchers can obtain reliable and reproducible data. It is important to reiterate that based on current scientific literature, this compound is not a recognized inhibitor of GLO1. Researchers seeking to inhibit GLO1 should utilize established inhibitors, such as derivatives of glutathione, for their studies.
References
- 1. GLP-1 Agonist List: An Overview of Common Brands & Uses | Calibrate | Calibrate [joincalibrate.com]
- 2. Emerging Glycation-Based Therapeutics—Glyoxalase 1 Inducers and Glyoxalase 1 Inhibitors [mdpi.com]
- 3. Novel glyoxalase-I inhibitors possessing a “zinc-binding feature” as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primetherapeutics.com [primetherapeutics.com]
Application Notes and Protocols for MLS-573151 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS-573151 is a potent and selective small-molecule inhibitor of human phosphoinositide-specific phospholipase C β2 (PLCβ2). Identified through a high-throughput screening campaign, this compound serves as a valuable chemical probe for studying the physiological and pathological roles of PLCβ2. Phospholipase C enzymes are critical components of cellular signaling pathways, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), respectively. The selectivity of this compound for PLCβ2 over other PLC isozymes makes it a precise tool for dissecting the specific functions of this particular enzyme in various cellular processes.
These application notes provide detailed protocols for the use of this compound in a fluorescence-based high-throughput screening assay, along with data on its selectivity and a description of the relevant signaling pathway and experimental workflow.
Data Presentation
The inhibitory activity of this compound was assessed against a panel of human PLC isozymes. The compound exhibits significant selectivity for PLCβ2.
| Enzyme Target | IC50 (µM) | Selectivity vs. PLCβ2 |
| PLCβ2 | 10.3 | - |
| PLCβ3 | > 100 | > 10-fold |
| PLCβ4 | > 100 | > 10-fold |
| PLCγ1 | > 100 | > 10-fold |
| PLCδ1 | > 100 | > 10-fold |
Note: The IC50 values for PLCβ3, PLCβ4, PLCγ1, and PLCδ1 are inferred from literature stating "> 10-fold selectivity" compared to PLCβ2.
Signaling Pathway
The canonical signaling pathway involving phosphoinositide-specific phospholipase C (PLC) is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). Upon ligand binding, these receptors activate PLC, which then cleaves PIP2. This action generates IP3 and DAG, leading to downstream signaling events. This compound specifically inhibits the PLCβ2 isoform in this pathway.
Caption: PLCβ2 Signaling Pathway and Site of Inhibition by this compound.
Experimental Protocols
Fluorescence-Based High-Throughput Screening (HTS) Assay for PLC Inhibitors
This protocol describes a fluorescence-based assay suitable for high-throughput screening to identify inhibitors of phosphoinositide-specific phospholipase C (PLC) enzymes. The assay utilizes a fluorogenic substrate, such as WH-15, which upon cleavage by PLC, releases a highly fluorescent product.
Materials:
-
Purified human PLCβ2 enzyme
-
This compound (or other test compounds) dissolved in DMSO
-
Fluorogenic PLC substrate (e.g., WH-15)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 70 mM KCl, 3 mM CaCl₂, 3 mM EGTA, 2 mM DTT, and 0.04 mg/mL fatty acid-free BSA
-
Stop Solution: 0.2 M EGTA in H₂O (pH 10.2)
-
384-well black, solid-bottom microplates
-
A microplate reader capable of fluorescence detection (Excitation: 355 nm, Emission: 535 nm)
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound or other test compounds in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a concentration range for IC50 determination. A typical starting concentration for screening is 10 mM.
-
-
Assay Plate Preparation:
-
To each well of a 384-well plate, add 1 µL of the compound solution in DMSO (or DMSO alone for control wells).
-
-
Enzyme Addition:
-
Prepare a solution of purified PLCβ2 enzyme in Assay Buffer.
-
Add 4 µL of the enzyme solution to each well containing the test compound. The final enzyme concentration should be optimized for robust signal-to-background ratio. A typical concentration is in the low nanomolar range.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a solution of the fluorogenic substrate (e.g., WH-15) in Assay Buffer. A typical final concentration is 30 µM.
-
Add 5 µL of the substrate solution to each well to initiate the enzymatic reaction. The final assay volume will be 10 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the enzyme activity and substrate concentration.
-
-
Reaction Termination:
-
Add 5 µL of Stop Solution to each well to terminate the reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 535 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the typical workflow for a high-throughput screening campaign to identify enzyme inhibitors, as was done to discover this compound.
Caption: High-Throughput Screening Workflow for PLCβ2 Inhibitor Discovery.
Application Notes and Protocols for Assessing the Cytotoxicity of MLS-573151
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of cytotoxicity is a critical step in the development of novel therapeutic agents. Understanding the dose-dependent effects of a new chemical entity on cell viability and fundamental cellular processes provides essential information for efficacy and safety profiling. This document provides a detailed protocol for evaluating the cytotoxic potential of the novel compound MLS-573151.
Given that specific cellular targets and mechanisms of action for this compound are not yet publicly characterized, a multi-parametric approach is recommended. This protocol outlines three robust and widely accepted assays to provide a comprehensive cytotoxicity profile:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: To assess cell viability by measuring the metabolic activity of viable cells.[1][2]
-
Lactate (B86563) Dehydrogenase (LDH) Assay: To quantify the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis, by measuring the release of the cytosolic enzyme LDH into the culture medium.[3][4][5][6]
-
Caspase-3/7 Assay: To specifically measure the induction of apoptosis through the activity of key executioner caspases.[7][8][9][10]
These assays collectively offer insights into whether this compound causes cell death by disrupting metabolic function, compromising membrane integrity, or activating programmed cell death pathways.
Data Presentation
Quantitative data from the cytotoxicity assays should be recorded and organized to facilitate the determination of dose-dependent effects and the calculation of the half-maximal inhibitory concentration (IC50).
Table 1: Raw Absorbance/Luminescence Data from Cytotoxicity Assays
| This compound Conc. (µM) | MTT Assay (OD 570 nm) Replicate 1 | MTT Assay (OD 570 nm) Replicate 2 | MTT Assay (OD 570 nm) Replicate 3 | LDH Assay (OD 490 nm) Replicate 1 | LDH Assay (OD 490 nm) Replicate 2 | LDH Assay (OD 490 nm) Replicate 3 | Caspase-3/7 Assay (RLU) Replicate 1 | Caspase-3/7 Assay (RLU) Replicate 2 | Caspase-3/7 Assay (RLU) Replicate 3 |
| 0 (Vehicle Control) | |||||||||
| 0.1 | |||||||||
| 1 | |||||||||
| 10 | |||||||||
| 50 | |||||||||
| 100 | |||||||||
| Positive Control | |||||||||
| Blank (Medium Only) |
Table 2: Calculated Percentage Viability, Cytotoxicity, and Caspase Activity
| This compound Conc. (µM) | Average % Cell Viability (MTT) | Std. Dev. | Average % Cytotoxicity (LDH) | Std. Dev. | Fold Change in Caspase-3/7 Activity | Std. Dev. |
| 0 (Vehicle Control) | 100 | 0 | 1.0 | |||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 50 | ||||||
| 100 |
Table 3: IC50 Values for this compound
| Assay | IC50 Value (µM) |
| MTT (Cell Viability) | |
| LDH (Cytotoxicity) |
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11][12][13][14]
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound involves cell preparation, treatment with the compound, and subsequent analysis using the selected assays.
Experimental Protocols
General Cell Culture and Seeding
This protocol is a general guideline and should be adapted for the specific cell line used.
-
Materials:
-
Selected cell line (e.g., HeLa, A549, SH-SY5Y)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Sterile 96-well flat-bottom tissue culture plates
-
Hemocytometer or automated cell counter
-
-
Protocol:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration.
-
Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well) and dispense 100 µL into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
MTT Assay Protocol (Assessment of Metabolic Activity)
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[15][16] The amount of formazan produced is proportional to the number of viable cells.[1]
-
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate spectrophotometer
-
-
Protocol:
-
After the initial 24-hour incubation, remove the medium from the 96-well plate.
-
Add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) to the respective wells. Include vehicle-only wells as negative controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.[16]
-
Add 100 µL of solubilization solution to each well.[15]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[1][16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
LDH Cytotoxicity Assay Protocol (Assessment of Membrane Integrity)
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[3][4][5]
-
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis Buffer (e.g., 10X Triton X-100 provided in kits)
-
Microplate spectrophotometer
-
-
Protocol:
-
Prepare and treat cells with this compound in a 96-well plate as described in the MTT protocol (Steps 1-3).
-
Set up the following controls on the same plate:[3][4]
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation.
-
Background Control: Medium only.
-
-
At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.[17]
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate at room temperature for up to 30 minutes, protected from light.[5][17]
-
Measure the absorbance at 490 nm using a microplate reader.[4][6]
-
Caspase-3/7 Assay Protocol (Assessment of Apoptosis)
This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7, releasing a substrate for luciferase and generating a luminescent signal.[7][8]
-
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay kit
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
-
-
Protocol:
-
Seed cells in opaque-walled 96-well plates and treat with this compound as previously described.
-
At the end of the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Apoptosis Signaling Pathway
Activation of caspase-3 and -7 is a central event in the apoptotic cascade, which can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The Caspase-3/7 assay directly measures the endpoint of these signaling cascades.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.ca]
- 8. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. clyte.tech [clyte.tech]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Studying Metabolic Stress in Cells Using a Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibitor
Note: The specific compound "MLS-573151" was not found in publicly available scientific literature or chemical databases. Therefore, these application notes utilize a representative and well-characterized Glucose-6-Phosphate Dehydrogenase (G6PD) inhibitor to demonstrate the principles and protocols for studying metabolic stress induced by the inhibition of the Pentose Phosphate Pathway (PPP).
Introduction
Metabolic stress is a condition arising from an imbalance between cellular energy demand and supply, often characterized by increased reactive oxygen species (ROS) production, altered nucleotide pools, and activation of stress-response signaling pathways. The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis, responsible for producing NADPH and the precursors for nucleotide biosynthesis. Glucose-6-Phosphate Dehydrogenase (G6PD) is the rate-limiting enzyme of the PPP. Inhibition of G6PD provides a direct method to induce metabolic stress by depleting NADPH, which is essential for antioxidant defense and anabolic processes. This document provides detailed protocols for using a G6PD inhibitor to induce and study metabolic stress in a cellular context.
Mechanism of Action
G6PD catalyzes the first committed step in the Pentose Phosphate Pathway, the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, while reducing NADP+ to NADPH. NADPH is a critical reducing equivalent for the glutathione (B108866) reductase system, which detoxifies reactive oxygen species. By inhibiting G6PD, the cellular production of NADPH is significantly reduced. This leads to an accumulation of ROS, causing oxidative stress, and can also impair the synthesis of nucleotides, leading to replicative and energetic stress.
Data Presentation
Table 1: Cellular Response to G6PD Inhibition
| Parameter | Control | G6PD Inhibitor (10 µM) | G6PD Inhibitor (50 µM) |
| Cell Viability (%) | 100 ± 5 | 85 ± 7 | 62 ± 9 |
| Intracellular ROS (RFU) | 1.0 ± 0.2 | 2.5 ± 0.4 | 4.8 ± 0.6 |
| NADPH/NADP+ Ratio | 3.2 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| GSH/GSSG Ratio | 5.1 ± 0.6 | 2.3 ± 0.4 | 1.1 ± 0.3 |
| ATP Levels (µM) | 2.5 ± 0.3 | 2.1 ± 0.2 | 1.6 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of G6PD Inhibition on Gene Expression
| Gene | Fold Change (vs. Control) - 24h |
| HMOX1 | 3.2 ± 0.4 |
| GCLC | 2.8 ± 0.3 |
| NQO1 | 2.5 ± 0.5 |
| ATF4 | 4.1 ± 0.6 |
| CHOP | 5.5 ± 0.7 |
Gene expression was quantified by RT-qPCR and normalized to a housekeeping gene. Data are mean ± standard deviation.
Experimental Protocols
Protocol 1: Induction of Metabolic Stress using a G6PD Inhibitor
Objective: To induce metabolic stress in cultured cells by inhibiting G6PD.
Materials:
-
Cultured cells (e.g., A549, HeLa, or a cell line relevant to the research question)
-
Complete cell culture medium
-
G6PD inhibitor (e.g., 6-aminonicotinamide)
-
Vehicle control (e.g., DMSO or PBS)
-
Cell culture plates (6-well or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Preparation of G6PD Inhibitor: Prepare a stock solution of the G6PD inhibitor in a suitable solvent (e.g., 10 mM in DMSO). Further dilute the stock solution in a complete cell culture medium to the desired final concentrations. Include a vehicle control with the same concentration of the solvent.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the G6PD inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C, 5% CO2.
-
Downstream Analysis: Following incubation, the cells are ready for various downstream assays to assess metabolic stress, such as cell viability assays, ROS measurement, and metabolite analysis.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the level of intracellular ROS following G6PD inhibition.
Materials:
-
Treated cells (from Protocol 1)
-
2',7'-Dichlorofluorescin diacetate (DCFDA) or other suitable ROS-sensitive fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Probe Loading: Remove the treatment medium and wash the cells once with warm PBS.
-
Add a working solution of DCFDA (typically 5-10 µM in PBS) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the DCFDA solution and wash the cells twice with PBS to remove any excess probe.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., 485 nm excitation and 535 nm emission for DCF). Alternatively, cells can be detached and analyzed by flow cytometry.
-
Data Analysis: Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold change in ROS levels.
Protocol 3: Determination of NADPH/NADP+ Ratio
Objective: To measure the ratio of NADPH to NADP+ as an indicator of PPP activity and cellular redox state.
Materials:
-
Treated cells (from Protocol 1)
-
Commercially available NADPH/NADP+ assay kit (e.g., from Abcam, Promega, or similar suppliers)
-
Lysis buffer (provided in the kit)
-
Microplate reader capable of absorbance or fluorescence measurement
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using the extraction buffer provided in the assay kit. The extraction procedure will selectively preserve either NADPH or NADP+.
-
Sample Preparation: Follow the kit's instructions to prepare the samples for both total NADP/NADPH and NADP+ determination. This usually involves a heating step to decompose NADPH for the NADP+ measurement.
-
Assay Reaction: Add the reaction mix to the samples and standards in a 96-well plate.
-
Measurement: Incubate the plate for the recommended time and then measure the absorbance or fluorescence at the specified wavelength.
-
Calculation: Calculate the concentrations of NADPH and NADP+ from the standard curve. The NADPH concentration is determined by subtracting the NADP+ concentration from the total (NADP+ + NADPH) concentration. Finally, calculate the NADPH/NADP+ ratio.
Mandatory Visualizations
Caption: Signaling pathway of metabolic stress induction via G6PD inhibition.
Caption: General experimental workflow for studying G6PD inhibitor-induced metabolic stress.
Troubleshooting & Optimization
Technical Support Center: Optimizing MLS-573151 Concentration
This technical support center provides detailed guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the concentration of MLS-573151 for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Cell Division Cycle 42 (Cdc42), a small GTPase from the Rho family.[1] It functions by blocking the binding of GTP to Cdc42, thereby inhibiting its activation.[1] Activated Cdc42 is implicated in various cellular processes, including cell polarity, proliferation, and migration. Dysregulation of Cdc42 signaling is often observed in various cancers, making it a target for therapeutic intervention.
Q2: How do I determine a starting concentration range for this compound in a new cell line?
A2: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic effects. A common starting point is a serial dilution spanning several orders of magnitude, for example, from 100 nM to 100 µM.[2] Literature on similar compounds or preliminary screening data can also guide this initial range. The goal of this initial experiment is to identify a concentration range that shows a dose-dependent effect on cell viability, which will be narrowed down in subsequent experiments to determine the half-maximal inhibitory concentration (IC50).
Q3: The IC50 value for this compound varies between my cell lines. Is this normal?
A3: Yes, it is entirely normal and expected for the IC50 value of a compound to vary, sometimes significantly, between different cell lines.[3][4] This variability is due to the unique genetic and proteomic profiles of each cell line, which can affect drug uptake, metabolism, and target engagement. For example, the expression level of Cdc42 or the activity of downstream signaling pathways can differ, leading to varied sensitivity to this compound.
Q4: I am observing high variability between my technical replicates. What are the common causes?
A4: High variability in cell-based assays can stem from several factors.[5] Common culprits include inconsistent cell seeding density, edge effects in multi-well plates, and issues with compound solubility or stability.[6] Ensure that your cell suspension is homogenous before seeding and that the solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed the tolerance level of your cell line (typically <0.5%).[7]
Q5: My this compound solution appears to have precipitated in the culture medium. What should I do?
A5: Compound precipitation can lead to inaccurate and non-reproducible results. First, confirm the solubility of this compound in your specific culture medium.[7] If precipitation occurs, you may need to prepare a fresh, lower-concentration stock solution or use a different solvent. It is also crucial to ensure that the final solvent concentration in the culture medium is low and consistent across all treatments.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability even at high concentrations | 1. Compound inactivity in the chosen cell line.2. Insufficient incubation time.3. Rapid degradation of the compound in culture conditions. | 1. Verify the expression and activity of the target (Cdc42) in your cell line. Consider using a positive control cell line known to be sensitive.2. Extend the treatment duration (e.g., from 24h to 48h or 72h).3. Replenish the compound with fresh media during long incubation periods. |
| High background signal in viability or signaling assays | 1. Suboptimal blocking or washing steps in immunoassays.2. Non-specific binding of antibodies.3. Autofluorescence of the compound or cells. | 1. Optimize blocking buffer composition and incubation times. Increase the number and duration of wash steps.[8]2. Titrate primary and secondary antibodies to determine the optimal concentration. Include a secondary antibody-only control.[8]3. Run a "compound only" control (no cells) to check for autofluorescence. |
| Inconsistent dose-response curve (not sigmoidal) | 1. Compound precipitation at higher concentrations.2. Off-target effects at high concentrations leading to unexpected cytotoxicity.3. Errors in serial dilutions. | 1. Visually inspect wells with high concentrations for precipitates. Test a narrower concentration range below the solubility limit.2. Investigate potential off-target effects through literature or further experiments.3. Prepare fresh serial dilutions and ensure thorough mixing at each step. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 8.2 |
| A549 | Lung Carcinoma | 48 | 15.6 |
| HeLa | Cervical Cancer | 48 | 22.1 |
| U-87 MG | Glioblastoma | 48 | 5.4 |
Note: The data presented above are for illustrative purposes and should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.[9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium from a DMSO stock.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to obtain percent viability. Plot percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.[3]
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation status of downstream targets of Cdc42.
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for a specific duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli loading buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-PAK1/2) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Hypothetical signaling pathway of this compound action.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. clyte.tech [clyte.tech]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. CUT&RUN Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges with MLS-573151
For researchers, scientists, and drug development professionals utilizing MLS-573151, a cell-permeable inhibitor of Cdc42, ensuring its proper dissolution is critical for experimental success. This guide provides troubleshooting strategies and answers to frequently asked questions to address solubility issues encountered during research.
Troubleshooting Guide
Encountering precipitation or incomplete dissolution of this compound can be a significant roadblock. The following steps provide a systematic approach to overcoming these challenges.
Initial Steps for Resolving Precipitation:
If this compound precipitates out of solution, particularly when diluting a DMSO stock into an aqueous buffer, it is likely due to the compound's low aqueous solubility.[1] Dimethyl sulfoxide (B87167) (DMSO) is a potent organic solvent ideal for dissolving nonpolar compounds like this compound.[1][2] However, upon dilution into an aqueous medium, the increased polarity can cause the compound to crash out of solution.[1] Here are immediate actions to take:
-
Optimize DMSO Concentration: Prepare intermediate dilutions of your concentrated stock solution in DMSO before the final dilution into your aqueous buffer. This can prevent localized high concentrations that lead to precipitation.[1]
-
Gentle Warming: Carefully warm the solution to 37°C to aid in redissolving the precipitate. Be cautious, as excessive heat can degrade the compound.[1]
-
Sonication: Utilize a sonicator to break down precipitate particles and facilitate dissolution.[1]
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer may enhance solubility, especially for compounds with ionizable groups.[1]
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is soluble in DMSO at concentrations of ≥42.9 mg/mL. However, it is reported to be insoluble in ethanol (B145695) and water.
Q2: My this compound is precipitating when I dilute my DMSO stock in cell culture media. What should I do?
A2: This is a common issue. The final concentration of DMSO in your cell culture should typically not exceed 0.1% to avoid cellular toxicity.[1] To prevent precipitation, add the DMSO stock to the aqueous buffer while vigorously vortexing or pipetting to ensure rapid and uniform dispersion.[1]
Q3: Can I use solvents other than DMSO?
A3: While DMSO is the recommended solvent, if your experimental setup cannot tolerate it, you might explore other organic solvents like DMF. However, it is crucial to perform small-scale solubility tests first. For aqueous buffers, creating a co-solvent system by adding a small percentage of an organic solvent might be an option, but this requires careful validation to ensure it does not affect your experimental outcomes.
Q4: How should I prepare my stock solution of this compound?
A4: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. It is essential to use anhydrous, high-purity DMSO and to ensure the compound is fully dissolved before making further dilutions.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C21H19N3O2S | ApexBio |
| Molecular Weight | 377.5 g/mol | ApexBio |
| CAS Number | 10179-57-4 | ApexBio |
| Solubility in DMSO | ≥42.9 mg/mL | ApexBio |
| Solubility in Ethanol | Insoluble | ApexBio |
| Solubility in Water | Insoluble | ApexBio |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight (377.5 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound, you will need approximately 265 µL of DMSO.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]
-
Storage: Store the stock solution at -20°C.
Visualizations
Caption: A logical workflow for troubleshooting this compound insolubility.
Caption: A diagram of the Cdc42 signaling pathway inhibited by this compound.
References
Technical Support Center: Improving the In Vitro Efficacy of MLS-573151
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with the novel small molecule inhibitor, MLS-573151. Our goal is to help you optimize your experimental conditions to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I just received this compound and it is not dissolving in my aqueous assay buffer. What should I do?
A1: Poor aqueous solubility is a common issue for many small molecule inhibitors. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to dissolve a wide range of organic molecules. From this stock, you can make serial dilutions into your experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts.[1]
Q2: My dose-response curve for this compound is very steep and non-sigmoidal, and I'm seeing high variability between replicates. What could be the cause?
A2: These symptoms are often indicative of compound aggregation.[2] At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes, leading to unreliable results. To test for this, you can repeat your primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[2] If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it strongly suggests that the observed inhibition was due to aggregation.[2]
Q3: The inhibitory effect of this compound seems to increase the longer I pre-incubate it with my target protein before starting the reaction. Why is this happening?
A3: This observation suggests that this compound might be a time-dependent inhibitor, which could indicate chemical reactivity.[2] To investigate this, you can perform a pre-incubation time-course experiment. If the inhibition increases with longer pre-incubation times, it may point towards a covalent modification of the target protein.[2] It is also important to consider if the activity is reversible upon dilution.
Q4: I am using a fluorescence-based assay and see a dose-dependent increase in signal with this compound, even without my target protein. What is going on?
A4: This is a classic sign of autofluorescence, where the compound itself emits fluorescence at the same wavelength as your assay's readout. To confirm this, prepare a serial dilution of this compound in your assay buffer without any other assay components and measure the fluorescence. If you observe a concentration-dependent increase in fluorescence, this confirms autofluorescence.[2] You will need to subtract this background fluorescence from your experimental wells or consider using an orthogonal assay with a different detection method.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Symptoms:
-
Visible precipitate in the stock solution or final assay well.
-
Inconsistent results and poor dose-response curves.
-
Low apparent potency.
Troubleshooting Workflow:
References
MLS-573151 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions to address experimental variability and reproducibility issues that researchers, scientists, and drug development professionals may encounter when working with the experimental compound MLS-573151.
Troubleshooting Guides
Experimental outcomes can be influenced by a variety of factors. The following tables provide guidance on identifying and resolving common sources of variability.
Table 1: Troubleshooting High Well-to-Well Variability
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting into wells to prevent cell settling. Use a multichannel pipette for simultaneous seeding of multiple wells. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique, including speed and immersion depth. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature gradients. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier. |
| Improper Reagent Mixing | Ensure all reagents, including this compound dilutions, are thoroughly mixed before being added to the wells. |
| Cell Clumping | Gently triturate cell suspension to break up clumps before seeding. If clumping persists, consider using a cell-detaching agent or a cell strainer. |
Table 2: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Variable Cell Health and Passage Number | Use cells within a consistent and narrow passage number range for all experiments. Monitor cell viability and morphology before each experiment to ensure consistency. |
| Reagent Instability | Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Aliquot and store stock solutions according to the manufacturer's recommendations to avoid repeated freeze-thaw cycles. |
| Inconsistent Incubation Times | Standardize all incubation times precisely using a timer. Ensure consistent timing for reagent addition and plate reading across all experiments. |
| Fluctuations in Assay Conditions | Maintain consistent incubator temperature and CO2 levels. Monitor and record these parameters regularly. Avoid opening the incubator door frequently. |
| Lot-to-Lot Variability of Reagents | If possible, purchase reagents in larger batches to minimize lot-to-lot variation. Qualify new lots of critical reagents (e.g., serum, media) before use in critical experiments. |
Table 3: Troubleshooting Poor Signal-to-Noise Ratio
| Potential Cause | Recommended Solution |
| Sub-optimal Assay Window | Optimize the concentration of detection reagents and incubation times to maximize the signal difference between positive and negative controls. |
| High Background Signal | Wash cells thoroughly to remove any unbound detection reagents. Evaluate the use of a blocking buffer to reduce non-specific binding. |
| Low Signal Intensity | Increase the concentration of the detection reagent or extend the incubation time. Ensure that the plate reader settings (e.g., gain, excitation/emission wavelengths) are optimal for the assay. |
| Contaminated Reagents or Equipment | Use sterile, high-purity water and reagents. Ensure all equipment, including pipettes and plates, is clean and free of contaminants. |
| Cellular Stress | Handle cells gently during all manipulation steps to minimize stress, which can affect signaling pathways and assay readouts. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data for this compound is not publicly available, most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
Q2: What is a typical concentration range to test for this compound?
A2: For a novel compound, it is advisable to perform a dose-response curve starting from a high concentration (e.g., 10-100 µM) and performing serial dilutions down to the nanomolar or picomolar range. This will help determine the IC50 value and the optimal concentration range for your specific cell line and assay.
Q3: How can I be sure my cells are healthy and suitable for the experiment?
A3: Always visually inspect your cells under a microscope before each experiment to check for normal morphology and confluency. Perform a viability count using a method like trypan blue exclusion to ensure a high percentage of viable cells. It is also crucial to use cells within a consistent passage number range, as high passage numbers can lead to phenotypic and functional changes.
Q4: What are the essential controls to include in my experiments with this compound?
A4: To ensure the validity of your results, you should include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on the cells.
-
Untreated Control: Cells that are not exposed to any treatment. This serves as a baseline for normal cell function.
-
Positive Control: A known activator or inhibitor of the signaling pathway of interest to ensure the assay is performing as expected.
-
Negative Control: A compound known to be inactive in the assay.
Q5: How can I minimize the impact of pipetting errors in my experiments?
A5: To minimize pipetting errors, ensure your pipettes are regularly calibrated. Use the appropriate pipette for the volume you are dispensing to maintain accuracy. When preparing serial dilutions, change pipette tips for each dilution to avoid carryover. For multi-well plates, consider using a multichannel pipette for more consistent additions across wells.
Visualizing Experimental Processes and Pathways
Diagrams can aid in understanding complex biological processes and experimental workflows. Below are representations relevant to cellular assays involving small molecule inhibitors.
Caption: A typical workflow for a cell-based screening assay.
Caption: A representative kinase signaling cascade.
Cell viability issues with MLS-573151 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MLS-573151 in cell viability experiments. The information is tailored for researchers, scientists, and drug development professionals to address potential challenges and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent, selective inhibitor of the alpha subunit of Phosphoinositide 3-kinase (PI3K). By targeting PI3Kα, this compound is designed to block the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell growth, proliferation, and survival. This inhibition is expected to be most pronounced in cell lines harboring activating mutations in the PIK3CA gene.
Q2: In which cell lines is this compound expected to be most effective?
A2: The efficacy of this compound is highly correlated with the genetic background of the cell line. The highest potency is anticipated in cancer cell lines with activating mutations in PIK3CA. Cell lines with wild-type PIK3CA or mutations in downstream components of the pathway (e.g., PTEN loss) may exhibit reduced sensitivity.
Q3: What are the common sources of variability in cell viability assays with this compound?
A3: High variability in cell viability readouts can arise from several factors, including inconsistent cell seeding density, edge effects on microplates, and inaccuracies in the serial dilution of this compound.
Q4: I am observing a U-shaped dose-response curve, where cell viability appears to increase at very high concentrations of this compound. What could be the cause?
A4: This anomalous U-shaped curve is often an artifact of the assay itself. At high concentrations, this compound may precipitate out of the solution, and these precipitates can interfere with the optical readings of common colorimetric assays (e.g., MTT, resazurin), leading to a false signal of increased viability. It is also possible for the compound to directly interact with the assay reagents at high concentrations.
Troubleshooting Guide
Issue 1: Higher than Expected IC50 Value
-
Possible Cause 1: Cell Line Resistance. The selected cell line may have intrinsic or acquired resistance to PI3Kα inhibition.
-
Solution: Confirm the PIK3CA mutation status of your cell line. Consider testing a panel of cell lines with known sensitivities to PI3K inhibitors as positive controls.
-
-
Possible Cause 2: Compound Degradation. Improper storage or handling of this compound can lead to its degradation.
-
Solution: Prepare fresh stock solutions of this compound for each experiment from a powder stored under recommended conditions (e.g., -20°C, desiccated).
-
-
Possible Cause 3: Sub-optimal Assay Duration. The incubation time with this compound may not be sufficient to induce a significant effect on cell viability.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line.
-
Issue 2: Inconsistent Results Between Replicate Wells
-
Possible Cause 1: Uneven Cell Seeding. A primary source of variability is an inconsistent number of cells seeded across the wells of your microplate.
-
Solution: Ensure the cell suspension is thoroughly mixed before and during the seeding process. Utilize a calibrated multichannel pipette for seeding.
-
-
Possible Cause 2: Edge Effects. The outer wells of a microplate are susceptible to increased evaporation, which can alter the media concentration and induce cellular stress.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Possible Cause 3: Inaccurate Compound Dilution. Errors during the serial dilution of this compound can lead to significant variations in the final concentration in the wells.
-
Solution: Prepare a master mix of each dilution and then dispense it into the replicate wells to minimize pipetting errors.
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) |
| MCF-7 | Breast | E545K Mutant | 50 |
| HCT116 | Colon | H1047R Mutant | 75 |
| A549 | Lung | Wild-Type | >1000 |
| U87-MG | Glioblastoma | PTEN Null | 500 |
Experimental Protocols
MTT Cell Viability Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only control wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: General workflow for a cell viability experiment.
Caption: Troubleshooting logic for inconsistent results.
Validation & Comparative
Validating GLO1 Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the validation and comparison of Glyoxalase 1 (GLO1) inhibitors. Due to the absence of publicly available data on MLS-573151 as a GLO1 inhibitor, this document utilizes the well-characterized inhibitor, S-p-bromobenzylglutathione cyclopentyl diester (BBGD), as a primary example to illustrate the required experimental data and comparative analysis.
Introduction to GLO1 Inhibition
Glyoxalase 1 (GLO1) is a critical enzyme in the detoxification of methylglyoxal (B44143) (MG), a cytotoxic byproduct of glycolysis.[1] By converting the hemithioacetal, formed from MG and glutathione (B108866) (GSH), to S-D-lactoylglutathione, GLO1 prevents the accumulation of MG and subsequent cellular damage.[1] In various cancer cells, the overexpression of GLO1 has been linked to therapeutic resistance and enhanced survival, making it a promising target for anticancer drug development.[1] GLO1 inhibitors aim to block this detoxification pathway, leading to an increase in intracellular MG levels and inducing cytotoxicity in cancer cells.
Comparative Analysis of GLO1 Inhibitors
A crucial aspect of validating a novel GLO1 inhibitor is to compare its potency against known inhibitors. The following table summarizes the inhibitory characteristics of BBGD and other representative GLO1 inhibitors. This table can be used as a template to position new inhibitors like this compound once experimental data becomes available.
| Inhibitor | Type | Target | IC50 / Ki | Cell Line / Assay Condition | Reference |
| S-p-bromobenzylglutathione cyclopentyl diester (BBGD) | GSH-based (Prodrug) | Human GLO1 | GC50: 4.23 µM (DNA Synthesis IC50: 6.11 µM) | HL-60 cells | [1] |
| S-p-bromobenzylglutathione (BBG) | GSH-based (Active Metabolite) | Human GLO1 | Ki: 160 nM | Enzymatic Assay | [1] |
| S-(N-p-chlorophenyl-N-hydroxycarbamoyl)glutathione (CHG) | GSH-based | Human GLO1 | Ki: 46 nM | Enzymatic Assay | [1] |
Experimental Protocols
To validate the inhibitory activity of a compound against GLO1, a robust and reproducible experimental protocol is essential. The following spectrophotometric assay is a standard method for determining GLO1 activity.
Spectrophotometric Assay for Glyoxalase 1 Activity
Principle: This assay measures the rate of formation of S-D-lactoylglutathione from the hemithioacetal substrate, which is generated by the pre-incubation of methylglyoxal and glutathione. The increase in absorbance at 240 nm (A240) is directly proportional to GLO1 enzymatic activity.[1]
Materials:
-
Sodium phosphate (B84403) buffer (50 mM, pH 6.6)
-
Methylglyoxal (MG) solution
-
Glutathione (GSH) solution
-
Recombinant human GLO1 enzyme
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 240 nm
Procedure:
-
Prepare the Assay Mixture: In a suitable tube, mix the sodium phosphate buffer, MG solution, and GSH solution. Incubate at room temperature for at least 10 minutes to allow for the non-enzymatic formation of the hemithioacetal substrate.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor (e.g., this compound) in the assay buffer. Include a vehicle control (solvent only).
-
Set up the Reaction: In the wells of the microplate, add the following in order:
-
Assay buffer
-
Test inhibitor dilution or vehicle control
-
GLO1 enzyme solution
-
-
Initiate the Reaction: Add the pre-incubated hemithioacetal substrate to each well to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 240 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a spectrophotometer.
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of GLO1 inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of GLO1 activity, by fitting the data to a suitable dose-response curve.
-
Visualizing the GLO1 Pathway and Inhibition
Understanding the cellular context of GLO1 is crucial for interpreting the effects of its inhibitors. The following diagrams illustrate the GLO1 detoxification pathway and the logical workflow for evaluating a potential GLO1 inhibitor.
Caption: The Glyoxalase 1 (GLO1) detoxification pathway.
Caption: Experimental workflow for validating a GLO1 inhibitor.
References
A Comparative Guide to Glyoxalase 1 (GLO1) Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Glyoxalase 1 (GLO1) inhibitors, with a focus on S-p-bromobenzylglutathione cyclopentyl diester (BBGD) and other notable alternatives. The information is supported by experimental data to facilitate the selection of appropriate compounds for investigation.
The enzyme Glyoxalase 1 (GLO1) is a key player in cellular detoxification, neutralizing the cytotoxic byproduct of glycolysis, methylglyoxal (B44143) (MG). In various cancer cells, the overexpression of GLO1 has been linked to enhanced survival, proliferation, and the development of therapeutic resistance, positioning GLO1 as a significant target for anticancer drug development.[1] This guide delves into a comparison of GLO1 inhibitors, presenting their performance data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Performance Comparison of GLO1 Inhibitors
GLO1 inhibitors can be broadly categorized as either glutathione (B108866) (GSH)-based or non-GSH-based. The well-studied inhibitor, BBGD, is a GSH-based cell-permeable prodrug that is hydrolyzed into its active form, S-p-bromobenzylglutathione (BBG), within the cell.[1] The following table summarizes the inhibitory potency of BBGD and a selection of other GLO1 inhibitors.
| Inhibitor | Type | Target | IC50 / Ki | Cell Line / Assay Condition | Reference |
| S-p-bromobenzylglutathione cyclopentyl diester (BBGD) | GSH-based (Prodrug) | Human GLO1 | GC50: 4.23 µM | HL-60 cells | [1] |
| IC50 (DNA Synthesis): 6.11 µM | HL-60 cells | [1] | |||
| S-p-bromobenzylglutathione (BBG) | GSH-based (Active Metabolite) | Human GLO1 | Ki: 160 nM | Enzymatic Assay | [1][2] |
| S-(N-p-chlorophenyl-N-hydroxycarbamoyl)glutathione (CHG) | GSH-based | Human GLO1 | Ki: 46 nM | Enzymatic Assay | [1] |
| S-(N-hydroxy-N-methylcarbamoyl)glutathione | GSH-based | Yeast GLO1 | Ki: 68 µM | Enzymatic Assay | [3] |
| Curcumin | Non-GSH-based (Flavonoid) | GLO1 | Ki: 5.1 ± 1.4 µM | Enzymatic Assay | [4][5] |
| Quercetin | Non-GSH-based (Flavonoid) | GLO1 | Ki: 23 ± 4.5 µM | Enzymatic Assay | [5] |
| Myricetin | Non-GSH-based (Flavonoid) | GLO1 | Ki: 13 ± 2.9 µM | Enzymatic Assay | [5] |
| Kaempferol | Non-GSH-based (Flavonoid) | GLO1 | Ki: 21 ± 3.8 µM | Enzymatic Assay | [5] |
| Luteolin | Non-GSH-based (Flavonoid) | GLO1 | Ki: 35 ± 6.3 µM | Enzymatic Assay | [5] |
| Rutin | Non-GSH-based (Flavonoid) | GLO1 | Ki: 140 ± 15 µM | Enzymatic Assay | [5] |
Note: IC50 is the half-maximal inhibitory concentration, GC50 is the half-maximal growth inhibitory concentration, and Ki is the inhibition constant. Lower values indicate higher potency.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of GLO1 inhibition and the methods used to assess it, the following diagrams illustrate the Glyoxalase pathway and a typical experimental workflow for a GLO1 inhibition assay.
Caption: The Glyoxalase Pathway and the Action of GLO1 Inhibitors.
Caption: Experimental Workflow for a GLO1 Inhibition Assay.
Experimental Protocols
Spectrophotometric Assay for GLO1 Activity
This assay measures the enzymatic activity of GLO1 by monitoring the increase in absorbance at 240 nm, which corresponds to the formation of S-D-lactoylglutathione from the hemithioacetal substrate.[1]
Principle: The hemithioacetal is formed non-enzymatically by the pre-incubation of methylglyoxal and glutathione. GLO1 catalyzes the conversion of the hemithioacetal to S-D-lactoylglutathione, which has a distinct absorbance at 240 nm.
Materials:
-
Human recombinant GLO1 enzyme
-
Methylglyoxal (MG)
-
Reduced glutathione (GSH)
-
Sodium phosphate (B84403) buffer (e.g., 100 mM, pH 6.6 or 7.0)
-
GLO1 inhibitor stock solutions (in a suitable solvent like DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 240 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human recombinant GLO1 enzyme in assay buffer.
-
Prepare a substrate solution by pre-incubating MG (e.g., 2 mM final concentration) and GSH (e.g., 1-2 mM final concentration) in sodium phosphate buffer at 25°C or 37°C for at least 10 minutes.[6][7]
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
-
Assay Setup:
-
In a 96-well UV-transparent microplate, add the GLO1 enzyme solution to each well.
-
Add the different concentrations of the GLO1 inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[8]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the pre-formed hemithioacetal substrate solution to each well.
-
Immediately begin monitoring the increase in absorbance at 240 nm at regular intervals (e.g., every minute) for a set period (e.g., 5-20 minutes).[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of GLO1 inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors.[1]
-
Cell-Based Assay for GLO1 Inhibition
This protocol outlines a general method to assess the effect of GLO1 inhibitors on cell viability, which is an indirect measure of GLO1 inhibition within a cellular context.
Principle: Inhibition of GLO1 in cancer cells with high glycolytic rates leads to the accumulation of cytotoxic methylglyoxal, which can induce apoptosis and reduce cell viability. Assays like the WST-1 assay measure the metabolic activity of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
Complete cell culture medium
-
96-well cell culture plates
-
GLO1 inhibitor stock solution
-
Cell viability reagent (e.g., WST-1)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach and grow overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of the GLO1 inhibitor. Include a vehicle-only control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[6]
-
-
Cell Viability Measurement (WST-1 Assay):
-
Following the incubation period, add the WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.[6]
-
Measure the absorbance of the formazan (B1609692) product at the appropriate wavelength (typically around 450 nm) using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GC50 (half-maximal growth inhibitory concentration) or IC50 value.
-
Further Cellular Analysis (Optional):
-
Apoptosis Assay (Annexin V/PI Staining): To confirm that the reduction in cell viability is due to apoptosis, treated cells can be stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging Glycation-Based Therapeutics—Glyoxalase 1 Inducers and Glyoxalase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of glyoxalase I by the enediol mimic S-(N-hydroxy-N-methylcarbamoyl)glutathione. The possible basis of a tumor-selective anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcumin inhibits glyoxalase 1: a possible link to its anti-inflammatory and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin Inhibits Glyoxalase 1—A Possible Link to Its Anti-Inflammatory and Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. portlandpress.com [portlandpress.com]
- 8. benchchem.com [benchchem.com]
Unraveling the Specificity of GLO1 Inhibitors: A Comparative Analysis
An initial review of available scientific literature indicates that MLS-573151 is a potent and specific inhibitor of Cdc42, a small GTPase in the Rho-subfamily, with a reported IC50 of 2 µM[1]. Currently, there is no scientific literature identifying this compound as an inhibitor of Glyoxalase I (GLO1). Therefore, this guide provides a comparative analysis of well-characterized GLO1 inhibitors to serve as a valuable resource for researchers in this field.
The glyoxalase system, with its primary enzyme Glyoxalase I (GLO1), is a crucial detoxification pathway that mitigates the harmful effects of cytotoxic byproducts of glycolysis, such as methylglyoxal (B44143) (MG). In many cancer cells, the upregulation of GLO1 is a survival mechanism to counteract increased metabolic stress, making it a promising target for anticancer therapies. Inhibition of GLO1 leads to the accumulation of cytotoxic MG, which can trigger apoptosis and hinder tumor cell proliferation.
This guide offers an objective comparison of prominent GLO1 inhibitors, detailing their performance with supporting experimental data and methodologies.
Performance Comparison of GLO1 Inhibitors
The potency of GLO1 inhibitors is a critical factor in their potential therapeutic application. The following table summarizes the inhibitory activity of several well-studied GLO1 inhibitors. These compounds are broadly categorized as either glutathione (B108866) (GSH)-based or non-GSH-based inhibitors.
| Inhibitor | Type | Target | IC50 / Ki / GC50 | Cell Line / Assay Condition |
| S-p-bromobenzylglutathione cyclopentyl diester (BBGD) | GSH-based (Prodrug) | Human GLO1 | GC50: 4.23 µM | HL-60 cells[2][3] |
| S-p-bromobenzylglutathione (BBG) | GSH-based (Active Metabolite) | Human GLO1 | Ki: 160 nM | Enzymatic Assay[3] |
| Glyoxalase I inhibitor 1 (compound 23) | Not specified | GLO1 | IC50: 26 nM | Enzymatic Assay[4][5][6][7] |
| 2-Crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone (COTC) | Not specified | Rat liver GLO1 | IC50: 1.8 mM | Enzymatic Assay[8] |
| S-(N-p-chlorophenyl-N-hydroxycarbamoyl)glutathione (CHG) | GSH-based | Human GLO1 | Ki: 46 nM | Enzymatic Assay[3] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant. GC50: Median growth inhibitory concentration.
Key GLO1 Inhibitors: A Closer Look
-
S-p-bromobenzylglutathione cyclopentyl diester (BBGD): This compound is a cell-permeable prodrug that is hydrolyzed intracellularly to its active form, S-p-bromobenzylglutathione (BBG). BBGD is a foundational tool for studying GLO1 inhibition due to its well-documented activity in cellular models.[3][9]
-
Glyoxalase I inhibitor 1 (compound 23): A highly potent inhibitor of GLO1 with an IC50 value in the low nanomolar range, making it a valuable tool for potent and specific inhibition of the enzyme in biochemical assays.[4][5][6][7]
-
COTC: An inhibitor isolated from Streptomyces griseosporeus, which has demonstrated growth inhibition in cancer cell lines.[8]
Experimental Protocols
Accurate assessment of inhibitor specificity and efficacy relies on robust experimental protocols. Below are detailed methodologies for key assays used in the characterization of GLO1 inhibitors.
In Vitro GLO1 Activity Assay (Spectrophotometric Method)
This assay measures the enzymatic activity of GLO1 by monitoring the formation of S-D-lactoylglutathione.
-
Principle: GLO1 catalyzes the conversion of the hemithioacetal, formed from methylglyoxal (MG) and glutathione (GSH), to S-D-lactoylglutathione (SLG). The rate of SLG formation is measured by the increase in absorbance at 240 nm.[3][4][5]
-
Materials:
-
100 mM sodium phosphate (B84403) buffer (pH 6.6)
-
20 mM Glutathione (GSH) solution
-
20 mM Methylglyoxal (MG) solution
-
Cell or tissue lysate containing GLO1
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading at 240 nm
-
-
Procedure:
-
Sample Preparation: Prepare cell lysates by sonication in 10 mM sodium phosphate buffer (pH 7.0), followed by centrifugation to remove cell debris. Determine the total protein concentration of the supernatant.[4]
-
Substrate Preparation: Prepare the hemithioacetal substrate by pre-incubating MG and GSH in 50 mM sodium phosphate buffer (pH 6.6) at 37°C for 10 minutes.[4]
-
Reaction Initiation: Add the cell extract to the substrate mixture in a 96-well plate or cuvette. For a 96-well plate format, a typical reaction volume is 200-250 µL.[4]
-
Measurement: Immediately begin monitoring the increase in absorbance at 240 nm at 37°C. Record readings every minute for 5-20 minutes.[4]
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance curve. GLO1 activity is expressed in units per milligram of protein, where one unit is the amount of enzyme that catalyzes the formation of 1 µmol of S-D-lactoylglutathione per minute.[4] For inhibitor studies, perform the assay with varying concentrations of the inhibitor to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound directly binds to its intended target within a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. CETSA measures this stabilization by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.[1][6][9][10][11]
-
Materials:
-
Cultured cells
-
GLO1 inhibitor
-
Lysis buffer
-
PCR tubes or similar
-
Thermocycler or heating blocks
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to GLO1
-
-
Procedure:
-
Cell Treatment: Treat cultured cells with the GLO1 inhibitor or a vehicle control for a specified duration.
-
Heating: Aliquot the cell lysate or intact cells into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes), followed by cooling.
-
Lysis and Centrifugation: If using intact cells, lyse them after heating. Centrifuge all samples to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of soluble GLO1 in each sample using Western blotting with a GLO1-specific antibody.
-
Data Analysis: A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement.
-
Visualizing GLO1's Role and Inhibition Assessment
To better understand the context of GLO1 inhibition, the following diagrams illustrate the GLO1 detoxification pathway and a typical workflow for evaluating inhibitor specificity.
Caption: The GLO1 detoxification pathway, highlighting the inhibition point.
Caption: Workflow for assessing the specificity of GLO1 inhibitors.
References
- 1. This compound - Focus Biomolecules [mayflowerbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Glyoxalase I inhibitor 1 | TargetMol [targetmol.cn]
- 7. Glyoxalase I inhibitor 1 - Immunomart [immunomart.com]
- 8. Glyoxalase I (GloΙ) Inhibitor | COTC | フナコシ [funakoshi.co.jp]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. medpubresearch.com [medpubresearch.com]
- 11. Trials Today [trialstoday.org]
Comparative Efficacy of MLS-573151 and Functional Analogs as Cdc42 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Cdc42 inhibitor MLS-573151 and its functional analogs. The document focuses on their efficacy, supported by experimental data, and provides comprehensive experimental protocols for key assays.
Introduction to Cdc42 Inhibition
Cell division control protein 42 (Cdc42) is a small GTPase of the Rho family that plays a crucial role in various cellular processes, including cell cycle progression, cytoskeletal organization, and signal transduction. Dysregulation of Cdc42 activity has been implicated in the pathology of numerous diseases, including cancer, immune disorders, and neuronal conditions. This has led to the development of small molecule inhibitors targeting Cdc42 as potential therapeutic agents. This compound and other recently developed compounds represent promising tools for both basic research and drug discovery.
Efficacy and Selectivity Comparison
This compound (also known as CID2950007 and ML141) is a potent, selective, and reversible non-competitive inhibitor of Cdc42.[1][2] It functions as an allosteric inhibitor, binding to a site distinct from the GTP-binding pocket, and induces the dissociation of the nucleotide.[3] For a comprehensive evaluation, this guide compares this compound with other notable Cdc42 inhibitors, ARN22089 and CID44216842, which are considered functional analogs due to their shared target.
| Compound | Target(s) | Mechanism of Action | IC50 / EC50 | Selectivity | Reference(s) |
| This compound (CID2950007/ML141) | Cdc42 | Non-competitive, allosteric inhibitor of GTP binding | EC50: 2.1 μM (Cdc42-wt), 2.6 μM (Cdc42-Q61L) IC50: ~200 nM (nucleotide-depleted Cdc42) | High selectivity over other Rho family GTPases (Rac1, RhoA) and Ras/Rab GTPases (IC50 > 100 μM) | [1][2] |
| ARN22089 | Cdc42 family (Cdc42, RHOJ) | Blocks interaction with downstream effectors (e.g., PAK) | EC50: 0.1 μM (Cdc42-PAK interaction) IC50: Single-digit micromolar in various cancer cell lines | Selective for Cdc42 family members; does not inhibit RAC1, RAS, or RAL effector interactions | [4] |
| CID44216842 | Cdc42 | Guanine nucleotide binding inhibitor | EC50: 0.3 μM (Cdc42-wt), 0.5 μM (Cdc42-Q61L) | Specific for Cdc42 with no significant inhibition of other GTPases like Rac1 and RhoA | [3][5] |
Table 1: Comparative Efficacy and Selectivity of Cdc42 Inhibitors. This table summarizes the key pharmacological parameters of this compound and its functional analogs.
Signaling Pathway of Cdc42
Cdc42, like other small GTPases, functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycle is tightly regulated by three main classes of proteins:
-
Guanine Nucleotide Exchange Factors (GEFs): Promote the exchange of GDP for GTP, leading to Cdc42 activation.
-
GTPase Activating Proteins (GAPs): Enhance the intrinsic GTP hydrolysis activity of Cdc42, leading to its inactivation.
-
Guanine Nucleotide Dissociation Inhibitors (GDIs): Sequester the inactive GDP-bound form of Cdc42 in the cytoplasm.
Activated, GTP-bound Cdc42 interacts with a variety of downstream effector proteins, such as p21-activated kinases (PAKs), to initiate signaling cascades that regulate numerous cellular functions.
References
- 1. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARN22089|CAS 2248691-29-2|DC Chemicals [dcchemicals.com]
- 5. caymanchem.com [caymanchem.com]
Validating the Downstream Effects of p97 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream cellular effects following the inhibition of the AAA+ ATPase p97 (also known as VCP) by various small molecules. While the query specified MLS-573151, the available scientific literature extensively covers the well-characterized p97 inhibitor, CB-5083 , which will be the primary focus of this guide. We will compare its performance with other notable p97 inhibitors, including the allosteric inhibitor NMS-873 and the ERAD inhibitor Eeyarestatin I . This guide presents supporting experimental data, detailed protocols for key validation assays, and visualizations of the implicated signaling pathways to aid researchers in their study of p97 inhibition.
Data Presentation: Comparative Performance of p97 Inhibitors
The following tables summarize the in vitro potency and cellular effects of various p97 inhibitors across different cancer cell lines. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Biochemical and Cellular Potency of p97 Inhibitors
| Compound | Mechanism of Action | Target Domain | p97 ATPase IC50 | Cellular IC50 (Cell Line) | Reference |
| CB-5083 | ATP-competitive | D2 | 9 nM | 2.7 µM (HCT116), 6.1 µM (HeLa), 3.4 µM (RPMI8226) | [1][2] |
| NMS-873 | Allosteric | D1/D2 Interface | 30 nM | ~100-fold less potent than CB-5083 in some resistant lines | [3][4] |
| Eeyarestatin I | p97-associated deubiquitinase inhibition / Sec61 inhibition | - | - | 2.5-40 µM (A549, H358) | [5] |
| DBeQ | ATP-competitive | - | <10 µM | Comparable to PPA | [1] |
Table 2: Downstream Cellular Effects of p97 Inhibition
| Compound | Induction of Apoptosis | Cell Cycle Arrest | UPR Activation (Markers) | Reference |
| CB-5083 | Yes (Caspase-3/7, PARP cleavage) | G1 phase | Yes (BiP, CHOP, sXBP1, p-PERK) | [6][7] |
| NMS-873 | Yes | - | Yes | [3] |
| Eeyarestatin I | Yes (via NOXA) | - | Yes (BiP, CHOP) | [5] |
| Bortezomib | Yes | - | Yes | [8] |
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Inhibition of p97 disrupts ERAD, leading to UPR activation and apoptosis.
Caption: Workflow for validating the downstream effects of p97 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with serial dilutions of the p97 inhibitor and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[10]
-
Add 100 µL of solubilization solution to each well and incubate for 4 hours at 37°C, or until the formazan crystals are fully dissolved.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Caspase-3/7 Activity)
This assay detects the activation of executioner caspases, a hallmark of apoptosis.
-
Materials:
-
Cells treated with p97 inhibitor
-
Caspase-3/7 assay kit (e.g., CellEvent™ Caspase-3/7 Green Flow Cytometry Assay Kit)[14]
-
Flow cytometer
-
-
Protocol (based on a commercial kit):
-
Induce apoptosis in cells by treating with the p97 inhibitor for the desired time. Include positive and negative controls.
-
Harvest cells and adjust the cell concentration to 1 x 10^6 cells/mL.
-
Add the Caspase-3/7 detection reagent to the cell suspension according to the manufacturer's instructions.[14]
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
(Optional) Add a dead cell stain (e.g., SYTOX AADvanced) to distinguish apoptotic from necrotic cells.[14]
-
Analyze the samples by flow cytometry, measuring the fluorescence of the cleaved caspase substrate.[15][16][17]
-
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cells treated with p97 inhibitor
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Protocol:
-
Harvest cells and wash with PBS.
-
Fix the cells by resuspending in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.
-
Western Blotting for UPR Markers (BiP and CHOP)
This technique is used to detect and quantify the expression levels of key UPR-associated proteins.
-
Materials:
-
Cells treated with p97 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BiP, anti-CHOP, and a loading control like anti-GAPDH or anti-β-actin)[18][19][20][21][22][23][24][25]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a membrane.[26]
-
Block the membrane for 1 hour at room temperature.[26]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities relative to the loading control.
-
XBP1 mRNA Splicing Assay
This assay detects the unconventional splicing of XBP1 mRNA, a specific indicator of IRE1 branch activation in the UPR.
-
Materials:
-
Cells treated with p97 inhibitor
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking the XBP1 splice site
-
Taq polymerase and PCR reagents
-
Agarose (B213101) gel and electrophoresis equipment
-
Restriction enzyme PstI (optional, for better resolution)
-
-
Protocol:
-
Extract total RNA from treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the XBP1 cDNA by PCR using primers that flank the 26-nucleotide intron.[27][28][29][30][31]
-
(Optional) Digest the PCR product with PstI. The unspliced form contains a PstI site that is lost upon splicing.
-
Separate the PCR products on a high-resolution agarose gel (e.g., 3%).
-
Visualize the bands corresponding to the unspliced (uXBP1) and spliced (sXBP1) forms of XBP1 mRNA. The spliced form will be a smaller fragment.
-
References
- 1. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adapted ATPase domain communication overcomes the cytotoxicity of p97 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMS-873 Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The ERAD Inhibitor Eeyarestatin I Is a Bifunctional Compound with a Membrane-Binding Domain and a p97/VCP Inhibitory Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 17. Cell apoptosis assay and Cleaved Caspase-3 measurement [bio-protocol.org]
- 18. Many Commercially Available Antibodies for Detection of CHOP Expression as a Marker of Endoplasmic Reticulum Stress Fail Specificity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. embopress.org [embopress.org]
- 20. researchgate.net [researchgate.net]
- 21. biocompare.com [biocompare.com]
- 22. Measurement and modification of the expression level of the chaperone protein and signaling regulator GRP78/BiP in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. GRP78 BiP(HSPA5) | Abcam [abcam.com]
- 24. BiP Antibody | Cell Signaling Technology [cellsignal.com]
- 25. ATPase activity of human binding immunoglobulin protein (BiP) variants is enhanced by signal sequence and physiological concentrations of Mn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. XBP1 splicing assay [bio-protocol.org]
- 28. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 29. XBP1 splicing assay [bio-protocol.org]
- 30. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
Independent Verification of MLS-573151 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glyoxalase I (GLO1) inhibitor MLS-573151, also known as S-p-bromobenzylglutathione cyclopentyl diester (BBGC), with other alternative GLO1 inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to Glyoxalase I and its Inhibition
The glyoxalase system is a critical detoxification pathway in cells, responsible for neutralizing the cytotoxic byproduct of glycolysis, methylglyoxal (B44143) (MG).[1][2] Glyoxalase I (GLO1) is the key enzyme in this system, catalyzing the conversion of the hemithioacetal adduct, formed from MG and glutathione (B108866) (GSH), into S-D-lactoylglutathione.[2][3] In many cancer cells, which exhibit a high metabolic rate, GLO1 expression and activity are upregulated to counteract the increased production of MG.[2] This dependency makes GLO1 a promising therapeutic target for anticancer drug development. Inhibition of GLO1 leads to the accumulation of cytotoxic MG, which can induce cell damage and apoptosis.[1][2]
This compound is a cell-permeable prodrug that is hydrolyzed intracellularly to its active form, S-p-bromobenzylglutathione (BBG), a potent GLO1 inhibitor. This guide will compare the activity of this compound with other known GLO1 inhibitors.
Performance Comparison of GLO1 Inhibitors
The following table summarizes the inhibitory potency of this compound and other representative GLO1 inhibitors. It is important to note that direct comparison of values across different studies should be done with caution, as experimental conditions can vary.
| Inhibitor | Type | Target | IC50 / GC50 / Ki | Cell Line / Assay Condition |
| This compound (BBGC) | GSH-based (Prodrug) | Human GLO1 | GC50: 4.23 µM | HL-60 cells |
| DNA Synthesis | IC50: 6.11 µM | HL-60 cells | ||
| S-p-bromobenzylglutathione (BBG) | GSH-based (Active Metabolite) | Human GLO1 | Ki: 160 nM | Enzymatic Assay |
| S-(N-p-chlorophenyl-N-hydroxycarbamoyl)glutathione (CHG) | GSH-based | Human GLO1 | Ki: 46 nM | Enzymatic Assay |
| Myricetin | Natural Product | GLO1 | IC50: 0.39 µM | Enzymatic Assay[1] |
| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide | Synthetic | GLO1 | IC50: 1.36 µM | Enzymatic Assay[1] |
| Diethyl ester of GSC(O)N(OH)C6H4X | Synthetic | GLO1 | GI50: in µM range | L1210 Murine Leukemia & B16 Melanotic Melanoma cells[2] |
Experimental Protocols
In Vitro Glyoxalase I Inhibition Assay (Spectrophotometric)
This assay measures the inhibitory effect of a compound on GLO1 activity by monitoring the formation of S-D-lactoylglutathione, which absorbs light at 240 nm.
Materials:
-
Recombinant Human Glyoxalase I
-
Methylglyoxal (MG)
-
Reduced Glutathione (GSH)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 6.6[1]
-
Test compounds (e.g., this compound) dissolved in DMSO
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 240 nm
Procedure:
-
Prepare Substrate-Cosubstrate Mixture: Freshly prepare a mixture of MG and GSH in the assay buffer. A typical final concentration in the assay is 1-2 mM for each.[1] Allow this mixture to pre-incubate at room temperature for at least 15 minutes to allow for the non-enzymatic formation of the hemithioacetal substrate.[1]
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
-
Enzyme Preparation: Dilute the stock solution of recombinant human GLO1 in the assay buffer to a concentration that yields a linear reaction rate for at least 10-15 minutes.[1]
-
Assay Reaction:
-
To each well of the 96-well plate, add the diluted test compound.
-
Add the diluted GLO1 enzyme solution to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compound to interact with the enzyme.[1]
-
Initiate the reaction by adding the pre-incubated Substrate-Cosubstrate Mixture.
-
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 240 nm at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes.[1]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell-Based Assay for GLO1 Inhibitor Efficacy (Cell Viability - WST-1 Assay)
This assay determines the effect of GLO1 inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the GLO1 inhibitor. Include a vehicle-only control. Incubate for a desired period (e.g., 24, 48, or 72 hours).[2]
-
WST-1 Incubation: Add WST-1 reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.[2]
-
Absorbance Measurement: Measure the absorbance of the formazan (B1609692) product at the appropriate wavelength (typically 450 nm) using a microplate reader.[2]
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Calculate the GC50 (median growth inhibitory concentration) or IC50 value from the dose-response curve.[2]
-
Visualizations
Glyoxalase Signaling Pathway
Caption: The Glyoxalase pathway for detoxification of methylglyoxal and the point of inhibition by this compound.
Experimental Workflow for GLO1 Inhibition Assay
Caption: A typical workflow for determining the IC50 of a GLO1 inhibitor using a spectrophotometric assay.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of MLS-573151
Disclaimer: Specific safety data sheets (SDS) and disposal procedures for MLS-573151 are not publicly available. The following guidance is based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting. All personnel must consult their institution's Environmental Health and Safety (EHS) guidelines for definitive procedures and comply with local, state, and federal regulations.
Researchers, scientists, and drug development professionals handling this compound, a selective cell division cycle 42 (Cdc42) inhibitor, must adhere to stringent safety protocols to ensure personal safety and environmental protection.[1][2] The proper management of this compound, from handling to disposal, is critical.
General Handling and Personal Protective Equipment (PPE)
When handling this compound, standard laboratory PPE is mandatory. This includes, but is not limited to, safety goggles, a lab coat, and chemically resistant gloves.[3] For powdered forms, a dust mask or respirator may be necessary to prevent inhalation. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize exposure.[3]
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must be treated as hazardous chemical waste.[4][5] Adherence to the following step-by-step protocol is essential.
-
Identification and Segregation:
-
All waste streams containing this compound must be identified and segregated. This includes unused or expired solid compounds, stock solutions, working solutions, and contaminated labware (e.g., pipette tips, vials, gloves, and empty containers).[3][4]
-
Incompatible chemicals must be stored separately to prevent dangerous reactions.[6]
-
-
Waste Collection and Container Requirements:
-
Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof container that is chemically compatible with the solvent used (e.g., DMSO).[1][4] The original chemical container is often the best choice for waste storage.[7]
-
Containers must be in good condition with secure, tight-fitting lids.[3][8] Keep containers closed except when adding waste.[8]
-
-
Labeling:
-
Storage:
-
Disposal:
-
Hazardous chemicals must never be poured down the drain or disposed of in regular trash.[5][9] Evaporation of hazardous waste is also prohibited.[7][8]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[5][10] EHS personnel are trained in the safe handling and transport of hazardous materials.[3]
-
-
Empty Container Disposal:
-
A container that held this compound is considered hazardous waste. The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[4]
-
For containers that held acutely toxic chemicals, triple rinsing is required, and the rinsate must be collected as hazardous waste.[7][11] After proper rinsing and defacing the original label, the container can be disposed of as non-hazardous waste according to institutional guidelines.[4][7]
-
Quantitative Data for Laboratory Chemical Waste Management
The following table summarizes general quantitative limits and guidelines for the accumulation and disposal of hazardous chemical waste in a laboratory setting. These are general guidelines, and specific limits may vary by institution and jurisdiction.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [5] |
| Maximum Acutely Toxic (P-listed) Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| pH Range for Drain Disposal (for approved substances only) | 5.5 to 10.5 | [9] |
| Maximum Residue in "Empty" Container | No more than 1 inch of residue, or 3% by weight for containers < 110 gallons | [11] |
| Storage Time for Partially Filled Containers in SAA | Up to 1 year (as long as accumulation limits are not exceeded) | [8] |
| Time to Remove Full Container from SAA | Within 3 calendar days | [5][8] |
Experimental Protocols
Specific experimental protocols for the inactivation or neutralization of this compound prior to disposal are not publicly available. Any chemical treatment to reduce the hazard of a waste stream should only be performed by trained personnel with a validated procedure and in accordance with institutional EHS approval.
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acs.org [acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

